Cas no 2320683-84-7 (3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one)

3-(2-フルオロフェニル)-1-[4-(1-メチル-1H-ピラゾール-4-イル)-1,2,3,4-テトラヒドロイソキノリン-2-イル]プロパン-1-オンは、複雑な分子構造を持つ有機化合物です。この化合物は、フッ素置換ベンゼン環とテトラヒドロイソキノリン骨格を有し、さらに1-メチルピラゾール基が結合した特徴的な構造を呈します。分子内のフッ素原子は電子効果により化合物の反応性や生体活性に影響を与える可能性があり、医薬品中間体としての利用が期待されます。また、剛直な骨格構造と極性官能基の存在から、特定の受容体に対する選択的な相互作用が予測され、創薬研究における有用な化合物として注目されています。

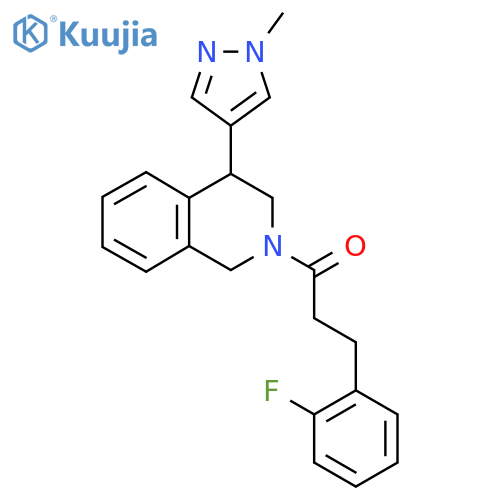

2320683-84-7 structure

商品名:3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one

CAS番号:2320683-84-7

MF:C22H22FN3O

メガワット:363.427988529205

CID:5469463

3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

- 3-(2-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one

- 3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one

-

- インチ: 1S/C22H22FN3O/c1-25-13-18(12-24-25)20-15-26(14-17-7-2-4-8-19(17)20)22(27)11-10-16-6-3-5-9-21(16)23/h2-9,12-13,20H,10-11,14-15H2,1H3

- InChIKey: ZFSAZDLWWIHFPZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1CCC(N1CC2C=CC=CC=2C(C2C=NN(C)C=2)C1)=O

計算された属性

- せいみつぶんしりょう: 363.17469050 g/mol

- どういたいしつりょう: 363.17469050 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 363.4

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 38.1

3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6562-0710-10mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-4mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-1mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-3mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-5μmol |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-10μmol |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-5mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-2μmol |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6562-0710-2mg |

3-(2-fluorophenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one |

2320683-84-7 | 2mg |

$59.0 | 2023-09-08 |

3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2320683-84-7 (3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬